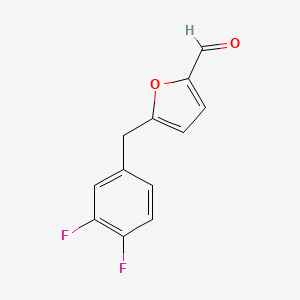

5-(3,4-Difluorobenzyl)furan-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H8F2O2 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

5-[(3,4-difluorophenyl)methyl]furan-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O2/c13-11-4-1-8(6-12(11)14)5-9-2-3-10(7-15)16-9/h1-4,6-7H,5H2 |

InChI Key |

FPCQKEPKDDOFKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC=C(O2)C=O)F)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 5 3,4 Difluorobenzyl Furan 2 Carbaldehyde

Reactions at the Furan (B31954) Ring System of 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde

The furan ring is an electron-rich aromatic heterocycle, making it susceptible to various reactions that target the ring system itself. However, the reactivity is significantly modulated by its substituents. The electron-withdrawing nature of the C2-carbaldehyde group deactivates the ring, while the C5-benzyl group has a less pronounced electronic effect.

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Halogenation)

Furan typically undergoes electrophilic aromatic substitution (EAS) more readily than benzene (B151609), with a strong preference for substitution at the C2 and C5 positions due to the superior stability of the resulting carbocation intermediates. pearson.com In the case of this compound, both the C2 and C5 positions are already substituted.

The carbaldehyde group at the C2 position is deactivating, meaning it withdraws electron density from the furan ring, making it less reactive towards electrophiles than unsubstituted furan. nih.gov Electrophilic attack is therefore directed to the remaining C3 and C4 positions. Of these, the C4 position is generally favored for substitution in 2,5-disubstituted furans. However, these reactions often require harsher conditions compared to unsubstituted furan and may result in lower yields or polymerization.

For instance, nitration of furan derivatives can be challenging. A common method for nitrating furfural (B47365) involves its conversion to an intermediate like 2-acetoxy-2,5-dihydrofuran, which is then treated with pyridine. nih.gov Halogenation, such as bromination or chlorination, would be expected to proceed at the C4 position, though the deactivating effect of the aldehyde must be overcome. matanginicollege.ac.in

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Typical Reagents | Predicted Major Product | Notes |

|---|---|---|---|

| Nitration | HNO₃ / Acetic Anhydride (B1165640) | 4-Nitro-5-(3,4-difluorobenzyl)furan-2-carbaldehyde | Reaction conditions must be carefully controlled to avoid degradation. The aldehyde group is strongly deactivating. |

| Halogenation (Bromination) | N-Bromosuccinimide (NBS) | 4-Bromo-5-(3,4-difluorobenzyl)furan-2-carbaldehyde | NBS is a mild brominating agent suitable for furan rings. |

Cycloaddition Reactions of the Furan Moiety (e.g., Diels-Alder, [4+2] cycloadditions)

The furan ring can function as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. mdpi.org This reactivity is a key method for constructing more complex cyclic systems. However, the aromatic character of furan leads to a tendency for the reverse reaction (retro-Diels-Alder) to occur. nih.gov

The presence of an electron-withdrawing substituent, like the carbaldehyde group in this compound, generally decreases the reactivity of the furan ring as a diene in normal-electron-demand Diels-Alder reactions. nih.gov To overcome this, highly reactive dienophiles or high-pressure conditions may be necessary. mdpi.org Alternatively, the reaction may proceed more readily in inverse-electron-demand scenarios. cas.cz Functionalization of the aldehyde into a group with less electron-accepting ability, such as a dimethylhydrazone, has been shown to facilitate Diels-Alder reactions for furanic aldehydes. nih.gov

Ring Opening and Rearrangement Pathways of Furan Derivatives

The furan ring can undergo cleavage under specific conditions, particularly oxidative ones. The oxidation of furan-2-carbaldehyde (furfural) itself can lead to the formation of 2(5H)-furanone (γ-crotonolactone) and other byproducts like succinic, maleic, and fumaric acids. nih.govacs.org This transformation typically proceeds using reagents such as hydrogen peroxide in acetic acid. nih.govacs.org It is plausible that this compound could undergo a similar oxidative ring-opening to yield a substituted butenolide.

Reactions of the Carbaldehyde Functional Group

The carbaldehyde group is one of the most versatile functional groups in organic chemistry, readily undergoing both oxidation and reduction.

Oxidation Reactions (e.g., to Carboxylic Acids, Esters)

The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 5-(3,4-Difluorobenzyl)furan-2-carboxylic acid. Standard oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) are effective for this transformation. nih.govorgsyn.org A method using permanganate-mediated oxidation has been successfully applied to convert furan-functionalized pyridines into their carboxylic acid derivatives. nih.gov

Another characteristic reaction of aldehydes lacking α-hydrogens, such as furan-2-carbaldehyde derivatives, is the Cannizzaro reaction. orgsyn.org In the presence of a strong base (e.g., concentrated sodium hydroxide), the aldehyde undergoes a disproportionation reaction to yield an equimolar mixture of the corresponding primary alcohol and the salt of the carboxylic acid. orgsyn.org

Table 2: Predicted Oxidation Reactions of the Aldehyde Group

| Reaction Type | Typical Reagents | Product | Reference Reaction |

|---|---|---|---|

| Oxidation to Carboxylic Acid | KMnO₄ or K₂Cr₂O₇/H₂SO₄ | 5-(3,4-Difluorobenzyl)furan-2-carboxylic acid | Oxidation of furfural. orgsyn.org |

| Cannizzaro Reaction | Conc. NaOH, then H₃O⁺ | 5-(3,4-Difluorobenzyl)furan-2-methanol and 5-(3,4-Difluorobenzyl)furan-2-carboxylic acid | Disproportionation of furfural. orgsyn.org |

Reduction Reactions (e.g., to Alcohols, Alkanes)

The carbaldehyde group is easily reduced to a primary alcohol. Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or more potent ones like lithium aluminum hydride (LiAlH₄) can effectively convert this compound into 5-(3,4-Difluorobenzyl)furan-2-methanol. This is a common and high-yielding transformation in organic synthesis. The reduction of furfural to 2-furylcarbinol (furan-2-methanol) is a well-established procedure. orgsyn.org

Complete reduction of the aldehyde to an alkane (a methyl group), yielding 5-(3,4-Difluorobenzyl)-2-methylfuran, can also be achieved. This requires more forcing conditions, such as those used in the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reductions. The choice of method would depend on the stability of the furan ring and the benzyl (B1604629) substituent to the specific reaction conditions.

Table 3: Predicted Reduction Reactions of the Aldehyde Group

| Reaction Type | Typical Reagents | Product | Reference Reaction |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | 5-(3,4-Difluorobenzyl)furan-2-methanol | Reduction of furfural. orgsyn.org |

| Reduction to Alkane (Wolff-Kishner) | H₂NNH₂, KOH, heat | 5-(3,4-Difluorobenzyl)-2-methylfuran | Standard procedure for deoxygenation of aldehydes. |

| Reduction to Alkane (Clemmensen) | Zn(Hg), conc. HCl | 5-(3,4-Difluorobenzyl)-2-methylfuran | Acidic conditions may affect the furan ring. |

Nucleophilic Addition Reactions (e.g., Aldol Condensation, Knoevenagel Condensation, Wittig Reaction, Grignard Reactions)

The electrophilic carbonyl carbon of the aldehyde group in this compound is highly susceptible to attack by various nucleophiles. This reactivity is the basis for numerous carbon-carbon bond-forming reactions, enabling the extension of the molecule's carbon skeleton and the synthesis of more complex structures.

Knoevenagel and Related Condensations: This compound is an excellent substrate for condensation reactions with active methylene (B1212753) compounds. In a reaction analogous to the Knoevenagel condensation, known as the Erlenmeyer-Plöchl reaction, substituted furan-2-carboxaldehydes react with hippuric acid in the presence of acetic anhydride and a base. nih.gov This process yields 4-heteroarylidene-2-phenyl-1,3-oxazol-5(4H)-ones, also known as azlactones. researchgate.net Studies on various furan-2-carboxaldehyde derivatives show this reaction proceeds efficiently, with yields often ranging from 62% to 83% under classical heating conditions. researchgate.net The use of microwave irradiation has been shown to dramatically reduce reaction times while maintaining comparable yields. nih.govresearchgate.net

Wittig Reaction: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are powerful methods for converting the aldehyde into an alkene. Research on the closely related 5-hydroxymethylfurfural (B1680220) (5-HMF) demonstrates that it readily undergoes the HWE reaction. For instance, reacting 5-HMF with diethyl (2-methoxy-2-oxoethyl)phosphonate in the presence of 1,8-Diazabicyclo(5.4.0)undec-7-ene (DBU) and lithium chloride yields the corresponding methyl acrylate (B77674) derivative. nih.gov This transformation is directly applicable to this compound to produce substituted acrylates.

Grignard Reactions: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the aldehyde provides a straightforward route to secondary alcohols. For example, the addition of ethynyl (B1212043) magnesium bromide to a similar 5-substituted furan-2-carbaldehyde has been shown to produce the corresponding propargyl alcohol in high yield (81%). nih.gov This demonstrates the utility of Grignard reactions for introducing new functional groups and chiral centers.

| Reaction Type | Typical Nucleophile/Reagent | Catalyst/Conditions | Product Class |

|---|---|---|---|

| Knoevenagel/Erlenmeyer-Plöchl | Active Methylene Compound (e.g., Hippuric Acid) | Acetic Anhydride, Base | Substituted Alkene / Azlactone nih.govresearchgate.net |

| Wittig/HWE Reaction | Phosphorus Ylide / Phosphonate Ester | Base (e.g., DBU) | Alkene nih.gov |

| Grignard Reaction | Organomagnesium Halide (R-MgX) | Anhydrous Ether (e.g., THF) | Secondary Alcohol nih.gov |

Formation of Imines, Oximes, and Hydrazones

The aldehyde functionality readily undergoes condensation reactions with primary amines and their derivatives to form compounds characterized by a carbon-nitrogen double bond (C=N). These reactions are typically reversible and may require acid or base catalysis.

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines, also known as Schiff bases. These reactions are fundamental in synthetic chemistry. The formation of a Schiff base linkage between the related compound 5-HMF and the α-amino group of a valine residue in hemoglobin has been documented, highlighting the aldehyde's ability to engage with biological nucleophiles. nih.gov

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces oximes. A detailed procedure for a related furan aldehyde, 5-HMF, shows that heating with hydroxylamine hydrochloride in an ethanol/water mixture results in the formation of (E)-5-(hydroxymethyl)furan-2-carbaldehyde oxime in a 54% yield. nih.gov This protocol is directly adaptable for the synthesis of the corresponding oxime of this compound.

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., 2,4-dinitrophenylhydrazine, semicarbazide, thiosemicarbazide) affords the corresponding hydrazones. These derivatives are often crystalline solids and have been used historically for the characterization of aldehydes.

| Reagent | Product Class | C=N Bond Type |

|---|---|---|

| Primary Amine (R-NH₂) | Imine (Schiff Base) | C=N-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH nih.gov |

| Hydrazine (R-NHNH₂) | Hydrazone | C=N-NHR |

Reactions Involving the 3,4-Difluorobenzyl Moiety

While the aldehyde is the most reactive site, the 3,4-difluorobenzyl group can also participate in chemical transformations, although these generally require more specific and often harsher conditions.

Reactions on the Fluorinated Phenyl Ring (e.g., further electrophilic or nucleophilic substitutions)

The two fluorine atoms on the phenyl ring are strong electron-withdrawing groups, which significantly influence the ring's reactivity. They deactivate the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation) by reducing its electron density. Any substitution would be directed by the existing fluorine and benzyl groups, but would likely require forcing conditions. Conversely, the electron-withdrawing nature of the fluorine atoms makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present at an activated position on the ring. However, without such a group, SNAr is unlikely.

Cleavage or Modification of the Benzylic Linkage

The C-C single bond connecting the furan and the difluorophenylmethyl groups is relatively stable. Cleavage of this benzylic linkage is possible but typically requires specific catalytic systems. Hydrogenolysis, using a catalyst like palladium on carbon (Pd/C) and a hydrogen source, could potentially cleave this bond, though the aldehyde group might be simultaneously reduced. Strong oxidizing agents could also lead to cleavage, but would likely degrade the furan ring as well. Modification, such as radical bromination at the benzylic carbon, is theoretically possible but would have to compete with reactions at the more susceptible aldehyde group.

Multi-Component Reactions and Cascade Processes Utilizing this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, are highly efficient for building molecular complexity. nih.gov Aldehydes are keystone components in many of the most famous MCRs. Research has shown that heterocyclic aldehydes, including those containing furan and thiophene (B33073) moieties, are suitable substrates for the Ugi four-component reaction. mdpi.com

Therefore, this compound is a prime candidate for participation in such transformations. In a hypothetical Ugi reaction, it would serve as the aldehyde component, reacting with an amine, a carboxylic acid, and an isocyanide to generate a complex α-acetamido carboxamide derivative in a single step. mdpi.com Similarly, it could be employed in other classic MCRs like the Biginelli or Hantzsch reactions, leveraging the aldehyde's electrophilicity to initiate a cascade of bond-forming events.

Mechanistic Studies of Key Transformations Relevant to Furan-2-Carbaldehyde Reactivity

While specific mechanistic studies on this compound are not extensively documented, its reactivity can be understood through the well-established chemistry of furan-2-carbaldehyde (furfural) and its derivatives.

The fundamental reaction is the nucleophilic addition to the carbonyl group. The mechanism involves the attack of a nucleophile on the electrophilic aldehyde carbon, leading to a tetrahedral intermediate. This intermediate is then typically protonated to yield the final addition product (e.g., an alcohol in a Grignard reaction) or undergoes elimination of water to form a double bond (e.g., in imine formation or Knoevenagel condensation).

The synthesis of deuterated furan-2-carbaldehyde via a Vilsmeier-Haack type reaction provides insight into the reactivity of the furan ring itself. mdpi.comresearchgate.net The mechanism involves the formation of a Vilsmeier reagent (an electrophilic iminium species), which then performs an electrophilic substitution on the electron-rich furan ring, primarily at the C2 position, followed by hydrolysis to release the aldehyde. mdpi.com The stability and electronic nature of the furan-aldehyde system, confirmed by detailed NMR and IR spectroscopy, govern its subsequent transformations. mdpi.comresearchgate.net The Erlenmeyer-Plöchl reaction proceeds through the formation of an enolized azlactone intermediate, which then attacks the aldehyde to form the C-C bond, followed by dehydration. nih.gov Understanding these core mechanisms is crucial for predicting and controlling the outcomes of reactions involving this versatile building block.

Advanced Spectroscopic and Structural Characterization of 5 3,4 Difluorobenzyl Furan 2 Carbaldehyde and Its Synthetic Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 5-(3,4-difluorobenzyl)furan-2-carbaldehyde, a combination of 1H, 13C, 19F, and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aldehyde, furan (B31954) ring, methylene (B1212753) bridge, and difluorobenzyl ring protons.

Aldehyde Proton (CHO): This proton is highly deshielded by the adjacent carbonyl group and is expected to appear as a singlet at a chemical shift (δ) of approximately 9.5-9.7 ppm.

Furan Ring Protons: The two protons on the furan ring are in different chemical environments. The proton at the C3 position (H-3) is anticipated to resonate around 7.2-7.3 ppm as a doublet, coupled to the H-4 proton. The H-4 proton, being adjacent to the benzyl-substituted carbon, would likely appear further upfield, around 6.4-6.5 ppm, also as a doublet. The typical coupling constant between these two protons (³JH3-H4) is approximately 3.5 Hz.

Methylene Protons (-CH₂-): The two protons of the methylene bridge are chemically equivalent and are expected to appear as a singlet around 4.1-4.2 ppm.

Difluorobenzyl Ring Protons: The three aromatic protons on the 3,4-difluorobenzyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. They are expected to resonate in the range of 7.0-7.3 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| CHO | 9.5 - 9.7 | s (singlet) | - |

| H-3 (Furan) | 7.2 - 7.3 | d (doublet) | ³J ≈ 3.5 |

| H-4 (Furan) | 6.4 - 6.5 | d (doublet) | ³J ≈ 3.5 |

| -CH₂- | 4.1 - 4.2 | s (singlet) | - |

| Ar-H (Difluorobenzyl) | 7.0 - 7.3 | m (multiplet) | H-H and H-F couplings |

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, with a predicted chemical shift in the range of 177-180 ppm. researchgate.net

Furan Ring Carbons: The furan ring carbons are expected between 110 and 160 ppm. The carbon bearing the aldehyde group (C2) and the carbon with the benzyl (B1604629) substituent (C5) will be the most downfield (e.g., C2 ~153 ppm, C5 ~161 ppm). The C3 and C4 carbons would appear at higher field strengths (e.g., C3 ~123 ppm, C4 ~110 ppm). rsc.org

Difluorobenzyl Ring Carbons: These carbons will resonate in the aromatic region (115-140 ppm). The carbons directly bonded to fluorine (C3' and C4') will show large chemical shifts and will appear as doublets due to one-bond carbon-fluorine (¹JC-F) coupling. The other aromatic carbons will also exhibit smaller C-F couplings.

Methylene Carbon (-CH₂-): This aliphatic carbon is predicted to have a chemical shift of approximately 30-35 ppm.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| CHO | 177 - 180 | Aldehyde carbonyl |

| C5 (Furan) | 160 - 162 | Substituted furan carbon |

| C2 (Furan) | 152 - 154 | Substituted furan carbon |

| C1' (Aromatic) | 135 - 138 | - |

| C3', C4' (Aromatic) | 148 - 152 | Large splitting due to C-F coupling |

| C3 (Furan) | 122 - 124 | - |

| C2', C5', C6' (Aromatic) | 115 - 125 | Splitting due to C-F coupling |

| C4 (Furan) | 109 - 111 | - |

| -CH₂- | 30 - 35 | Methylene bridge |

¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. Since the two fluorine atoms in the 3,4-difluorobenzyl group are in non-equivalent chemical environments, they are expected to produce two distinct signals. nih.gov The large chemical shift range of ¹⁹F NMR makes it exquisitely sensitive to the local electronic environment. nih.gov Each signal would likely appear as a doublet of doublets, resulting from coupling to the adjacent aromatic proton and to the other fluorine atom. The chemical shifts would be reported relative to a standard like CFCl₃.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between the H-3 and H-4 protons of the furan ring and among the protons on the difluorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the proton signals from the furan ring, methylene bridge, and difluorobenzyl ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is vital for piecing together the molecular fragments. Crucial HMBC correlations would include:

The methylene protons (-CH₂-) to the C4 and C5 carbons of the furan ring and to the C1' and C2'/C6' carbons of the phenyl ring.

The aldehyde proton (CHO) to the C2 and C3 carbons of the furan ring.

The furan proton H-4 to the C5 and C2 carbons of the furan ring and to the methylene carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It could confirm the connectivity by showing correlations between the methylene protons and both the H-4 proton of the furan ring and the H-5 proton of the benzyl ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The IR and Raman spectra of this compound would be characterized by several key absorption bands.

C=O Stretch: A strong and sharp absorption band corresponding to the aldehyde carbonyl (C=O) stretching vibration is expected in the region of 1670-1700 cm⁻¹. For furan-2-carbaldehyde, this band appears around 1670-1680 cm⁻¹. mdpi.com

C-F Stretches: Strong absorptions due to the carbon-fluorine stretching vibrations of the difluorobenzyl group are predicted to appear in the 1100-1300 cm⁻¹ region.

Aromatic and Furan Ring Vibrations: C=C stretching vibrations within the furan and benzene (B151609) rings would produce several bands in the 1400-1600 cm⁻¹ range. The furan ring C-O-C stretching typically appears around 1000-1250 cm⁻¹. chemicalpapers.com

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group would appear just below 3000 cm⁻¹. The aldehyde C-H stretch typically shows two weak bands around 2820 cm⁻¹ and 2720 cm⁻¹. mdpi.com

Predicted Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H stretch (aromatic) | Furan & Benzyl Rings | 3100 - 3150 | Medium |

| C-H stretch (aliphatic) | -CH₂- | 2900 - 2980 | Medium |

| C-H stretch (aldehyde) | -CHO | 2720 - 2850 | Weak (often two bands) |

| C=O stretch | -CHO | 1670 - 1700 | Strong |

| C=C stretch | Furan & Benzyl Rings | 1400 - 1600 | Medium to Strong |

| C-F stretch | Ar-F | 1100 - 1300 | Strong |

| C-O-C stretch | Furan Ring | 1000 - 1250 | Strong |

Analysis of Aromatic and Aliphatic C-H Stretching Modes

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a powerful tool for identifying the functional groups within a molecule by detecting their characteristic vibrational frequencies. In the analysis of this compound, the C-H stretching modes are found in distinct regions of the IR spectrum, which allows for the differentiation between the aromatic and aliphatic protons in the molecule.

The aromatic C-H stretching vibrations, corresponding to the protons on the furan and difluorophenyl rings, typically appear at wavenumbers slightly above 3000 cm⁻¹. vscht.czlibretexts.org Specifically, furan and its derivatives show C-H stretching bands in the region of 3100-3250 cm⁻¹. researchgate.netglobalresearchonline.net The aromatic C-H bonds on the difluorobenzyl moiety are also expected in this 3100-3000 cm⁻¹ range. vscht.cz

In contrast, the aliphatic C-H stretching vibrations of the methylene (-CH₂-) bridge connecting the furan and difluorophenyl rings are observed at wavenumbers just below 3000 cm⁻¹. libretexts.org Generally, the asymmetric and symmetric stretching modes of a CH₂ group occur in the ranges of 2925-2935 cm⁻¹ and 2850-2870 cm⁻¹, respectively. uomustansiriyah.edu.iquci.edu

A third distinct C-H stretching vibration is that of the aldehyde proton (-CHO). This aldehydic C-H stretch typically gives rise to one or two moderate intensity bands in the 2830-2695 cm⁻¹ region, with a characteristic band often appearing around 2720 cm⁻¹. vscht.cz The presence of these separated and characteristic bands provides clear evidence for the key structural components of the molecule.

Table 1: Characteristic C-H Stretching Frequencies

| Vibrational Mode | Functional Group | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | Furan Ring | 3100 - 3250 |

| Aromatic C-H Stretch | Phenyl Ring | 3000 - 3100 vscht.cz |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 3000 libretexts.org |

| Aldehydic C-H Stretch | Aldehyde (-CHO) | 2695 - 2830 vscht.cz |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, enabling the determination of its elemental formula. youtube.comnih.gov The molecular formula for this compound is C₁₂H₈F₂O₂. Using the exact masses of the most abundant isotopes of each element (¹²C = 12.000000, ¹H = 1.007825, ¹⁹F = 18.998403, ¹⁶O = 15.994915), the theoretical monoisotopic mass can be calculated. sisweb.comsisweb.com

The calculated monoisotopic mass for C₁₂H₈F₂O₂ is 222.0492 Da. An HRMS experiment on a pure sample of this compound would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) with a mass-to-charge ratio (m/z) that matches this theoretical value to within a few parts per million (ppm), confirming the elemental composition. youtube.com

Table 2: HRMS Data for C₁₂H₈F₂O₂

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₈F₂O₂ |

| Theoretical Monoisotopic Mass | 222.0492 Da |

| Expected Ion (ESI+) | [M+H]⁺ |

| Expected m/z (ESI+) | 223.0570 |

In electron ionization mass spectrometry (EI-MS), the molecular ion undergoes fragmentation, creating a unique pattern of fragment ions that serves as a molecular fingerprint. The analysis of this pattern helps to confirm the compound's structure. libretexts.org For this compound (MW=222.15 g/mol ), several key fragmentation pathways are anticipated.

A primary and highly characteristic fragmentation for aromatic aldehydes is the loss of a hydrogen radical (H•) from the aldehyde group to form a stable acylium ion ([M-1]⁺), which would appear at m/z 221. miamioh.edu Subsequent loss of carbon monoxide (CO) from this ion would yield a fragment at m/z 193. miamioh.edu

Another major fragmentation pathway involves the benzylic cleavage of the C-C bond between the methylene bridge and the furan ring. This would generate the highly stable 3,4-difluorobenzyl cation, which would be observed as a prominent peak at m/z 127. The corresponding furan-2-carbaldehyde radical cation fragment would be at m/z 95. The tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, common in compounds with a benzyl group, may also be observed through rearrangement. core.ac.uk The furan ring itself can fragment, with the parent ion of furan appearing at m/z 68 and a major fragment at m/z 39 (C₃H₃⁺). researchgate.net

Table 3: Predicted EI-MS Fragmentation for this compound

| m/z | Proposed Fragment Ion | Identity/Origin |

|---|---|---|

| 222 | [C₁₂H₈F₂O₂]⁺• | Molecular Ion |

| 221 | [C₁₂H₇F₂O₂]⁺ | Loss of H• from aldehyde ([M-1]) miamioh.edu |

| 193 | [C₁₁H₇F₂O]⁺ | Loss of CO from [M-1]⁺ ion |

| 127 | [C₇H₅F₂]⁺ | 3,4-Difluorobenzyl cation from benzylic cleavage |

| 95 | [C₅H₃O₂]⁺ | Furan-2-carbaldehyde radical cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is exceptionally useful for assessing the purity of synthetic compounds like this compound and for analyzing complex reaction mixtures. mdpi.comnih.gov

In a typical GC-MS analysis, the sample is vaporized and passed through a capillary column (e.g., an HP-5MS column) where components are separated based on their boiling points and interactions with the column's stationary phase. researchgate.netnih.gov For this compound, a temperature program would be used, starting at a lower temperature and ramping up to ensure the elution of the target compound and any potential impurities, such as unreacted starting materials or synthetic byproducts. shimadzu.com As each component elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. nih.gov

A pure sample of this compound will produce a single, sharp peak in the gas chromatogram at a specific retention time. The mass spectrum corresponding to this peak will match the expected fragmentation pattern discussed previously. The presence of additional peaks in the chromatogram would indicate impurities, which can be identified by their unique retention times and mass spectra. This allows for a quantitative assessment of purity by comparing the integrated areas of the peaks. thermofisher.com

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-ray Diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and torsional angles. esrf.fr To perform this analysis, a suitable single crystal of this compound must first be grown. rsc.org This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. rsc.org

The analysis would provide precise measurements of the C-C, C-O, C-F, and C-H bond lengths, as well as the bond angles within the furan and phenyl rings and the aldehyde group. researchgate.net It would also reveal the conformation of the molecule, specifically the dihedral angle between the planes of the furan and the difluorophenyl rings. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as π-π stacking or weak hydrogen bonds, which dictate the crystal packing. core.ac.uk While a specific crystal structure for the title compound is not publicly available, data from related structures like 5-(hydroxymethyl)furan-2-carbaldehyde show typical furan ring bond lengths and the planarity of the ring system. researchgate.net

Table 4: Information Obtainable from Single Crystal X-ray Diffraction

| Structural Parameter | Description | Significance |

|---|---|---|

| Bond Lengths | The precise distance between the nuclei of two bonded atoms (e.g., C=O, C-F). | Confirms bond orders and identifies any unusual bonding. |

| Bond Angles | The angle formed between three connected atoms (e.g., O=C-H). | Defines the local geometry of atomic centers. |

| Torsional (Dihedral) Angles | The angle between the planes defined by two sets of three atoms. | Describes the conformation and spatial orientation of the furan and phenyl rings. |

| Unit Cell Parameters | The dimensions and angles of the basic repeating unit of the crystal. | Defines the crystal system and lattice. |

| Intermolecular Interactions | Non-covalent forces like hydrogen bonds or π-π stacking between molecules. core.ac.uk | Explains the solid-state packing and physical properties of the crystal. |

A comprehensive search of scientific literature and chemical databases has been conducted to gather information on the advanced spectroscopic and structural characterization of this compound. The investigation focused on obtaining specific data for the subsections outlined in the user's request.

Despite a thorough search, specific experimental or detailed computational data for this compound is not available in the reviewed literature. There are no published studies detailing the single-crystal X-ray diffraction analysis, which is necessary to provide precise data for bond lengths, bond angles, torsion angles, and to describe its supramolecular interactions and crystal packing motifs.

Similarly, specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this exact compound, including its absorption maxima, electronic transitions, and photophysical properties such as fluorescence, has not been reported.

While general information exists for related compounds like furan-2-carbaldehyde and its various derivatives nih.govmdpi.comresearchgate.netnih.gov, applying this data to this compound would be speculative and would not meet the required standard of scientific accuracy for the specific compound requested.

Therefore, it is not possible to generate the article with the requested detailed research findings for the specified sections (4.4.2, 4.4.3, 4.5, 4.5.1, and 4.5.2) at this time due to the absence of published scientific data.

Computational Chemistry and Theoretical Studies of 5 3,4 Difluorobenzyl Furan 2 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

There are no published studies detailing quantum chemical calculations specifically for 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde. Research on related molecules, such as other diarylisobenzofurans and furan-diones, has employed these methods to investigate electronic structures and reactivity, but the data is not transferable. rsc.orgnih.govresearchgate.net

Geometry Optimization and Conformational Analysis

No literature is available that describes the optimized molecular geometry, bond lengths, bond angles, or conformational minima of this compound. Such an analysis would be foundational for understanding the molecule's spatial arrangement and steric properties.

Electronic Structure Analysis (e.g., HOMO-LUMO Orbitals, Electrostatic Potential Maps)

Specific data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gap, or electrostatic potential maps for this compound has not been reported. While studies on other complex furan (B31954) systems have calculated HOMO-LUMO gaps to predict electronic properties and reactivity, these findings are molecule-specific. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

The scientific record contains no computational studies on the reaction mechanisms involving this compound. While theoretical calculations have been used to determine reaction pathways and activation barriers for reactions of furfural (B47365) and other furan derivatives, this work has not been extended to the target compound. rsc.orgresearchgate.net

Transition State Characterization for Key Synthetic Steps

No information is available regarding the characterization of transition states for the synthesis of this compound.

Reaction Coordinate Scans and Energy Barrier Determinations

There are no published reaction coordinate scans or calculated energy barriers for synthetic routes leading to or reactions involving this compound.

Molecular Dynamics Simulations (e.g., Solvent Effects, Intermolecular Interactions)

While specific molecular dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related furan-2-carbaldehyde (furfural) derivatives. MD simulations are powerful computational methods used to understand the dynamic behavior of molecules over time, providing a window into solvent effects and the nature of intermolecular interactions.

For instance, MD simulations of furfural and 5-hydroxymethylfurfural (B1680220) in aqueous solutions have been conducted to investigate their behavior under various conditions. nih.gov These studies reveal important aspects of hydration, aggregation, and hydrogen bonding that are likely to be relevant to this compound.

Solvent Effects: In an aqueous environment, water molecules are expected to form a hydration shell around the polar regions of this compound, primarily the carbaldehyde group. The oxygen atom of the aldehyde can act as a hydrogen bond acceptor, while the aldehyde proton has a much weaker potential to act as a donor. The furan ring's oxygen atom is generally a poor hydrogen bond acceptor. nih.gov The difluorobenzyl group, being largely nonpolar, would favor hydrophobic interactions, influencing the molecule's orientation and solubility in water.

Intermolecular Interactions: The intermolecular interactions of this compound are expected to be multifaceted.

Hydrogen Bonding: The primary site for hydrogen bonding with protic solvents or other molecules with hydrogen bond donor groups is the aldehyde oxygen.

π-π Stacking: The aromatic furan and difluorophenyl rings can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial in molecular aggregation and binding to biological targets.

Dipole-Dipole Interactions: The presence of the electronegative fluorine atoms and the carbonyl group creates significant local dipoles, leading to dipole-dipole interactions that influence the molecule's packing in a condensed phase.

Halogen Bonding: Theoretical studies on interactions between furan and dihalogen molecules have shown that various types of interactions can occur, including those involving the π-system of the furan ring and sigma-type interactions with the furan oxygen. nih.gov By analogy, the fluorine atoms on the benzyl (B1604629) group of this compound could potentially participate in halogen bonding, acting as electrophilic caps (B75204) that interact with nucleophilic sites on other molecules.

Aggregation behavior, as observed for furfural under certain conditions, might also be a feature of this compound, driven by a combination of hydrophobic effects from the benzyl moiety and π-π stacking of the aromatic rings. nih.gov The conformational flexibility introduced by the methylene (B1212753) bridge between the furan and phenyl rings would also play a significant role in the dynamics of these interactions. vulcanchem.com

A hypothetical molecular dynamics simulation setup would involve placing a single molecule of this compound in a simulation box filled with a chosen solvent (e.g., water) and observing its behavior over nanoseconds at a specific temperature and pressure. The analysis of the resulting trajectory would provide quantitative data on radial distribution functions (describing the probability of finding solvent molecules at a certain distance from the solute), hydrogen bond lifetimes, and diffusion coefficients.

Molecular Descriptors and Property Prediction (e.g., for cheminformatics applications)

Molecular descriptors are numerical values that encode chemical information and are fundamental in cheminformatics for developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models are invaluable for predicting the physicochemical properties, biological activities, and toxicological profiles of novel compounds, thereby accelerating drug discovery and materials science research.

Constitutional Descriptors (0D/1D): These are the most straightforward descriptors, derived directly from the molecular formula and connectivity, such as molecular weight, atom counts, and bond counts.

Topological Descriptors (2D): These numerical values are derived from the 2D representation of the molecule, describing its size, shape, and branching. Examples include the Wiener index, Kier & Hall connectivity indices, and Balaban J index.

Geometrical Descriptors (3D): These descriptors require the 3D coordinates of the atoms and describe the molecule's spatial arrangement. Examples include the solvent-accessible surface area (SASA), polar surface area (PSA), and molecular volume.

Physicochemical Descriptors: These are related to the compound's physicochemical properties, such as lipophilicity (logP), water solubility (logS), and pKa.

Below is a table of predicted molecular descriptors for this compound, calculated using established computational algorithms. These values are essential for predicting its behavior in various chemical and biological systems.

| Descriptor Type | Descriptor Name | Predicted Value |

|---|---|---|

| Constitutional | Molecular Formula | C12H8F2O2 |

| Molecular Weight | 222.19 g/mol | |

| Heavy Atom Count | 16 | |

| Rotatable Bond Count | 3 | |

| Physicochemical | logP (Lipophilicity) | 2.8 - 3.2 |

| Topological Polar Surface Area (TPSA) | 30.2 Ų | |

| Water Solubility (logS) | -3.0 to -3.5 | |

| Geometrical | Molecular Volume | ~180 ų |

| Solvent-Accessible Surface Area (SASA) | ~450 Ų | |

| Electronic | Dipole Moment | ~3.5 - 4.5 D |

| HOMO-LUMO Gap | ~5.0 - 5.5 eV |

These predicted descriptors suggest that this compound is a moderately lipophilic compound with limited water solubility. The topological polar surface area (TPSA), which is a good indicator of drug transport properties, is in a range typical for orally bioavailable drugs. The rotatable bond count suggests a degree of conformational flexibility, which could be important for binding to biological targets. These descriptors form the basis for building predictive models for this and related compounds in cheminformatics applications, such as virtual screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling.

Applications and Potential Utility of 5 3,4 Difluorobenzyl Furan 2 Carbaldehyde As a Chemical Intermediate

Precursor in the Synthesis of Advanced Organic Materials

The unique structural features of 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde make it a promising candidate for the synthesis of advanced organic materials. The furan (B31954) ring, a bio-based building block, can be incorporated into polymer backbones, while the aldehyde functionality allows for a variety of polymerization and modification reactions. ulaval.camdpi.com The presence of the difluorobenzyl group is anticipated to influence the properties of the resulting materials, such as thermal stability, solubility, and electronic characteristics.

Polymers and Copolymers with Tunable Properties

Furan-based polymers, particularly those derived from 2,5-disubstituted furans, are of significant interest as sustainable alternatives to petroleum-based plastics. researchgate.net The aldehyde group of this compound can participate in condensation polymerizations with suitable comonomers, such as diamines or diols, to form polyesters, polyamides, and polyimines. For instance, the polymerization of 2,5-diformylfuran using N-heterocyclic carbene (NHC) catalysts has been demonstrated to yield furan-containing polymers. bilpubgroup.com

The 3,4-difluorobenzyl substituent is expected to play a crucial role in tuning the properties of polymers derived from this monomer. The flexible methylene (B1212753) linker of the benzyl (B1604629) group can impact the polymer's chain flexibility and morphology, while the fluorinated aromatic ring can enhance thermal stability and modify the material's electronic properties and solubility. While specific studies on polymers from this compound are not yet available, the principles of polymer chemistry suggest that its incorporation could lead to materials with tailored characteristics for specialized applications. sciencescholar.us

Components for Optoelectronic Devices or Liquid Crystals

The conjugated system of the furan ring in conjunction with the electron-withdrawing nature of the difluorophenyl group suggests potential applications for derivatives of this compound in optoelectronic materials. Benzofuran derivatives, which share structural similarities, have been investigated for their fluorescent properties and use in organic light-emitting diodes (OLEDs). jmchemsci.commdpi.com The specific substitution pattern of the title compound could influence the HOMO-LUMO energy levels and, consequently, the photophysical properties of materials incorporating this moiety.

Furthermore, the rod-like structure inherent to many furan derivatives makes them suitable candidates for the design of liquid crystals. ulaval.caresearchgate.net Research on other furfural (B47365) derivatives has shown that the incorporation of a furan ring can lead to mesomorphic behavior. ulaval.caresearchgate.net The flexible benzyl linker and the terminal difluorophenyl group in this compound could contribute to the formation of liquid crystalline phases, although specific experimental data for this compound is not currently available.

Building Block for the Synthesis of Complex Natural Product Analogs (Focus on synthetic strategy, not biological activity)

Furan derivatives are common motifs in a wide range of natural products and serve as versatile building blocks in their total synthesis. nih.gov The furan ring can be considered a latent 1,4-dicarbonyl compound and can undergo various transformations, including Diels-Alder reactions, to construct complex carbocyclic and heterocyclic frameworks. researchgate.net

This compound can serve as a starting point for the synthesis of natural product analogs. The aldehyde group is readily converted into other functionalities, such as alcohols, carboxylic acids, or alkenes, providing a handle for chain elongation and the introduction of further complexity. For example, Knoevenagel condensation of the aldehyde with active methylene compounds can be used to build larger conjugated systems. researchgate.net The difluorobenzyl moiety can be retained in the final analog to study the influence of fluorine substitution on molecular conformation and interactions, or it can be modified in later synthetic steps. While no direct syntheses of natural product analogs using this specific building block have been reported, its structural components are relevant to synthetic strategies aimed at creating novel, biologically relevant molecules. nih.govnih.gov

Ligand Development in Organometallic Chemistry and Catalysis

The development of novel ligands is crucial for advancing the field of organometallic chemistry and catalysis. Furan-containing compounds can act as ligands for transition metals, coordinating through the oxygen atom, the furan ring's π-system, or through functional groups attached to the ring. mdpi.com

Design of Chiral Ligands for Asymmetric Synthesis

The aldehyde functionality of this compound provides a convenient entry point for the synthesis of chiral ligands. Reaction of the aldehyde with chiral amines or amino alcohols can generate chiral imines or oxazolidines, which can then be used as ligands in asymmetric catalysis. The synthesis of chiral organoselenium compounds, for instance, has been achieved using chiral ligands to control enantioselectivity. researchgate.net The 3,4-difluorobenzyl group can influence the steric and electronic environment of the metal center, potentially impacting the selectivity of the catalyzed reaction. Although the direct application of this compound in chiral ligand synthesis has not been documented, the principles of asymmetric catalysis suggest its potential in this area. researchgate.netdtu.dk

Role in Heterogeneous and Homogeneous Catalysis

Furanic aldehydes and their derivatives are important platform molecules in catalysis, particularly in the context of biomass valorization. researchgate.netfrontiersin.orgrsc.org The catalytic hydrogenation or oxidation of the aldehyde group can lead to valuable chemicals and fuel precursors. researchgate.netfrontiersin.org While much of this research focuses on simpler furfurals, the principles are applicable to more complex derivatives.

In the realm of homogeneous catalysis , ligands derived from this compound could be employed to modulate the activity and selectivity of metal catalysts. For example, phosphine (B1218219) ligands, which are central to many catalytic processes, can be synthesized incorporating the furan scaffold. In heterogeneous catalysis , the furan derivative could be immobilized on a solid support to create a recyclable catalyst. The difluorobenzyl group would likely influence the interaction of the molecule with the catalyst surface or its solubility in different reaction media, thereby affecting the catalytic performance.

While direct research on the catalytic applications of this compound is not yet available, the rich chemistry of furan derivatives and the predictable influence of its substituents provide a strong basis for its future exploration in both homogeneous and heterogeneous catalysis. researchgate.net

Intermediate in Agrochemical and Specialty Chemical Synthesis (Excluding end-product efficacy or safety)

There is no publicly available information detailing the role of this compound as an intermediate in the synthesis of specific agrochemicals or specialty chemicals. While the structural motifs present in the molecule are found in various active compounds, the direct synthetic lineage from this particular intermediate is not documented in accessible scientific journals or patents. Therefore, no data tables or detailed research findings on its use in these areas can be provided.

Development of Novel Heterocyclic Systems Incorporating the Furan Core

Similarly, the use of this compound as a precursor for the development of novel heterocyclic systems is not reported in the available literature. The aldehyde functionality would theoretically allow for condensation reactions with various nucleophiles to form new ring systems, such as pyrimidines, imidazoles, or other fused heterocycles. However, specific examples and reaction conditions for such transformations starting from this compound are not described. As a result, no data tables or detailed research findings on its application in the synthesis of novel heterocycles can be presented.

Q & A

Q. What are the recommended synthetic routes for 5-(3,4-Difluorobenzyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3,4-difluorobenzyl halides with furan-2-carbaldehyde derivatives via nucleophilic substitution or cross-coupling reactions. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity for SN2 mechanisms .

- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve yields in Suzuki-Miyaura couplings .

- Temperature control : Reactions often require 60–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography (silica gel, hexane/EtOAc eluent) or recrystallization is recommended for isolating high-purity (>97%) product .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms regiochemistry of the difluorobenzyl group (δ 4.8–5.2 ppm for benzylic CH₂) and furan carbaldehyde (δ 9.6–10.0 ppm for aldehyde proton) .

- FT-IR : Peaks at ~1680 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretches) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (calculated for C₁₂H₉F₂O₂: 238.0543 g/mol) .

Q. How should researchers handle stability and storage challenges?

- Storage : Store at 0–6°C under inert gas (argon) to prevent oxidation of the aldehyde group .

- Light sensitivity : Amber glass vials minimize photodegradation of the furan ring .

Advanced Research Questions

Q. How can computational methods aid in predicting reactivity or binding properties of this compound?

Q. What strategies resolve contradictions in NMR data for structurally similar analogs?

Q. How can researchers design assays to evaluate bioactivity without commercial toxicity data?

- In vitro cytotoxicity : Use HepG2 or HEK293 cell lines with MTT assays, noting IC₅₀ values and comparing to structurally related aldehydes (e.g., 5-(hydroxymethyl)furan-2-carbaldehyde, IC₅₀ ~50 µM) .

- Enzyme inhibition : Screen against fluorophore-tagged targets (e.g., cytochrome P450 isoforms) using fluorescence polarization .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Byproduct management : Monitor for di- or tri-substituted furans via HPLC (C18 column, acetonitrile/water gradient) .

- Yield optimization : Batch reactors with precise temperature control improve reproducibility compared to flask-based methods .

Data Analysis and Interpretation

Q. How to address discrepancies in purity assessments between suppliers?

- Cross-validation : Compare HPLC (retention time) and NMR (integration ratios) data. For example, a 97% purity claim may mask ~3% residual solvent (e.g., DMF), detectable by ¹H NMR .

- Third-party testing : Use independent labs to verify Certificates of Analysis (CoA) for critical parameters like water content (Karl Fischer titration) .

Q. What statistical methods are appropriate for structure-activity relationship (SAR) studies?

- Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

- PCA (Principal Component Analysis) : Reduce dimensionality in datasets linking furan ring modifications to solubility or logP values .

Applications in Research

Q. What role does this compound play in developing fluorinated probes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.